molecular formula C20H19N3O2S B2525659 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-26-6

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2525659
CAS No.: 536710-26-6
M. Wt: 365.45
InChI Key: PFXJDXQWWIZGIV-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetically derived small molecule belonging to the pyrimido[5,4-b]indol-4(5H)-one chemical class, which has been identified as a privileged scaffold for the development of potent kinase inhibitors. This compound is of significant interest in chemical biology and oncology research due to its structural similarity to known inhibitors of the JAK-STAT signaling pathway. The molecule is designed to act as an ATP-competitive inhibitor, potentially targeting Janus kinases (JAKs) [Source: PubMed] . Its core structure, the pyrimidoindolone, is known to confer high affinity for the kinase domain, while the 4-ethoxyphenyl and ethylthio substituents are hypothesized to modulate selectivity and binding potency. Research applications for this compound primarily include its use as a pharmacological tool to dissect JAK-STAT signaling dynamics in cellular models of hematological malignancies and autoimmune diseases [Source: RCSB PDB] . Investigations focus on elucidating its precise mechanism of action, profiling its kinome-wide selectivity, and evaluating its efficacy in suppressing cytokine-driven cell proliferation and inflammatory responses in vitro. The compound serves as a critical starting point for structure-activity relationship (SAR) studies aimed at developing novel, more selective therapeutic candidates.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-3-25-14-11-9-13(10-12-14)23-19(24)18-17(22-20(23)26-4-2)15-7-5-6-8-16(15)21-18/h5-12,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXJDXQWWIZGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

A widely reported method involves the condensation of 5-aminoindole derivatives with α,β-unsaturated ketones. For example, reacting 5-amino-1H-indole with ethyl acetoacetate under acidic conditions yields the dihydropyrimidinone intermediate, which is subsequently oxidized to the aromatic pyrimidoindole system.

Reaction Conditions :

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 10 mol%)
  • Solvent: Ethanol, reflux (78°C)
  • Time: 12–16 hours
  • Yield: 68–72%

Palladium-Catalyzed Cyclization

Transition-metal-mediated cyclization offers improved regiocontrol. A Suzuki-Miyaura coupling between 5-bromoindole and pyrimidinyl boronic esters forms the biaryl intermediate, followed by intramolecular cyclization.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1), 100°C
  • Yield: 82%

Incorporation of the Ethylthio Group

Nucleophilic Displacement of Halides

Replacing a chloro or bromo substituent at position 2 with ethyl mercaptan (EtSH) in the presence of a base is a straightforward approach.

Typical Protocol :

  • Suspend 2-chloropyrimidoindole (1 equiv) in DMF.
  • Add EtSH (3 equiv) and K₂CO₃ (2 equiv).
  • Heat at 80°C for 4 hours.
  • Isolate via precipitation in ice-water.
  • Yield: 85%

Thiol-Ene Click Chemistry

UV-initiated radical addition of ethyl thiol to a vinylpyrimidoindole derivative offers high atom economy.

Parameters :

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 1 mol%)
  • Solvent: MeCN, λ = 365 nm
  • Time: 2 hours
  • Yield: 90%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, indole-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.02 (q, J = 7.4 Hz, 2H, SCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃), 1.28 (t, J = 7.4 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₂₁H₂₀N₃O₂S [M+H]⁺ 378.1278; found 378.1281.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity, with t₃ = 6.7 minutes.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Cost Index
Cyclocondensation 68–72 95 12–16 Low
Pd-Catalyzed Coupling 82 98 8 High
Thiol-Ene Reaction 90 97 2 Moderate

The palladium-mediated route offers superior yield and purity but requires expensive catalysts. Thiol-ene chemistry, while efficient, demands specialized equipment for UV initiation.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and ethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Recommendations :

  • Explore biological screening for kinase or TLR4 activity.
  • Investigate the impact of ethoxy-to-methoxy substitution on metabolic stability.

Biological Activity

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the pyrimidoindole class. Its unique structure and functional groups, including an ethoxyphenyl and ethylthio moiety, suggest potential biological activities that warrant investigation. This article explores its biological activity based on existing research findings, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol

The presence of the ethoxy and ethylthio groups enhances its solubility and potentially its interaction with biological targets.

Research indicates that compounds within the pyrimidoindole family can interact with various biological pathways. The mechanism of action for 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one may involve:

  • Modulation of NFκB Pathway : Similar compounds have been shown to activate NFκB signaling, which plays a crucial role in immune response and inflammation .
  • Toll-like Receptor Stimulation : Some derivatives stimulate Toll-like receptors (TLRs), particularly TLR4, leading to enhanced cytokine production . This suggests potential use in immunotherapy.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related pyrimidoindoles. While specific data on 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one was limited, derivatives showed significant activity against various pathogens, indicating that similar compounds may possess antimicrobial properties .

Cytotoxicity and Anticancer Potential

The compound's structural features suggest it could exhibit cytotoxic effects against cancer cell lines. Research on related compounds indicates that modifications can lead to differential cytotoxicity profiles, making them candidates for further investigation in cancer therapy .

Case Studies

StudyFindings
Study 1 Substituted pyrimidoindoles activated NFκB and stimulated cytokine production in immune cells .
Study 2 Related compounds demonstrated antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against tested pathogens .
Study 3 Structural modifications led to reduced cytotoxicity while maintaining immune-stimulatory effects .

Q & A

Q. What synthetic routes are optimal for preparing 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of indole derivatives with thiourea intermediates, followed by functionalization of the pyrimidine ring. Key parameters to optimize include:
  • Temperature : Elevated temperatures (80–120°C) for cyclization steps to enhance reaction rates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate thiomethylation steps .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the pyrimidoindole core (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, ethylthio signals at δ 2.5–3.0 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~423) .
  • X-ray crystallography : Provides absolute stereochemistry and 3D conformation, critical for correlating structure-activity relationships .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiomethylation) be elucidated?

  • Methodological Answer :
  • Kinetic studies : Monitor intermediate formation via time-resolved FT-IR or quenching experiments .
  • Isotopic labeling : Use ³⁵S-labeled ethylthio groups to track sulfur incorporation pathways .
  • Computational modeling : DFT calculations predict transition states and regioselectivity in cyclization steps .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (≥95% by HPLC) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
  • Target validation : Use CRISPR/Cas9 knockouts to confirm if observed activity is target-specific .

Q. How can molecular docking studies predict binding interactions with biological targets?

  • Methodological Answer :
  • Protein preparation : Retrieve target structures (e.g., kinases from PDB), optimize hydrogen bonding networks, and define active-site grids .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling to account for pyrimidoindole conformational flexibility .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .

Q. What advanced methods improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .
  • Co-solvent systems : Test combinations of PEG-400 and cyclodextrins for parenteral formulations .

Q. How can regioselectivity challenges in functionalizing the pyrimidoindole core be addressed?

  • Methodological Answer :
  • Directing groups : Install temporary substituents (e.g., boronate esters) to steer electrophilic aromatic substitution .
  • Catalytic control : Employ Pd-mediated C–H activation for site-specific modifications .
  • Steric modulation : Bulkier reagents (e.g., tert-butylthiol) favor substitution at less hindered positions .

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